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The Treibs hypothesis, formulated by German chemist Alfred Treibs in the 1930s, is a
foundational concept in organic geochemistry that posits a biological origin for porphyrins found
in petroleum and other geological sources.[1] This discovery of metalloporphyrins in petroleum,
which bear a striking structural resemblance to chlorophylls, provided the first definitive
molecular evidence for the biological origin of petroleum.[1][2] This guide provides a detailed
exploration of the core tenets of the Treibs hypothesis, the experimental evidence supporting it,
and the analytical methodologies used to study these "geoporphyrins” or "petroporphyrins.”

Core Principles of the Treibs Hypothesis

The central idea of the Treibs hypothesis is that the complex organic molecules found in crude
oil are the diagenetic remnants of biological matter. Specifically, it proposes that two primary
classes of biological pigments, chlorophylls (from photosynthetic organisms) and hemes (from
a wide range of organisms), are the precursors to the most abundant geoporphyrins.[3]

Over geological timescales, under the influence of heat and pressure, these biological
molecules undergo a series of chemical transformations, collectively known as diagenesis, to
form stable porphyrin structures that are preserved in sedimentary rocks and fossil fuels.[3][4]

The two key types of geoporphyrins central to the Treibs hypothesis are:
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o Deoxophylloerythroetioporphyrins (DPEP): These are believed to originate from chlorophylls.
The transformation involves a series of reactions including the loss of the central magnesium
atom, hydrolysis of the phytol ester, decarboxylation, reduction of a vinyl group, and
aromatization of the chlorin ring to a more stable porphyrin ring.[4][5]

o Etioporphyrins (ETIO): These are thought to be derived from hemes. The diagenetic process
for hemes also involves several steps, including the removal of the central iron atom and
alteration of the side chains.[3][5]

The presence of these specific porphyrin structures in geological samples serves as a powerful
biomarker, providing insights into the origin, depositional environment, and thermal history of
the source rock.[3][6]

Quantitative Data Supporting the Treibs Hypothesis

The relative abundance of DPEP and ETIO-type porphyrins, often expressed as the
DPEP/ETIO ratio, is a critical parameter in geochemistry. This ratio is widely used as an
indicator of the thermal maturity of crude oil and source rocks.[3] As thermal maturity increases,
the less stable DPEP porphyrins are converted to the more stable ETIO-type porphyrins,
leading to a decrease in the DPEP/ETIO ratio.
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Experimental Protocols

The study of geoporphyrins relies on a series of meticulous experimental procedures for their
isolation, purification, and characterization.

A common method for the initial extraction of porphyrins from heavy petroleum fractions is
Soxhlet extraction.

o Objective: To extract nonvolatile and semivolatile organic compounds, including porphyrins,
from a solid or semi-solid matrix.

o Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble,
condenser.

e Procedure:
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o The solid sample (e.g., crushed oil shale or bitumen mixed with a drying agent like
anhydrous sodium sulfate) is placed in an extraction thimble.[8][9]

o The thimble is placed into the main chamber of the Soxhlet extractor.

o The extraction solvent (e.g., methylene chloride, toluene, or a mixture) is placed in the
round-bottom flask.[8]

o The flask is heated, and the solvent vapor travels up the distillation arm and condenses in
the condenser.

o The condensed solvent drips into the thimble containing the sample, extracting the soluble
porphyrins.

o Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and
extracted compounds are siphoned back into the round-bottom flask.

o This process is repeated for 16-24 hours, allowing for a thorough extraction.[9]

o After extraction, the solvent containing the geoporphyrins is concentrated using a rotary
evaporator.

Column chromatography is a crucial step to separate the complex mixture of extracted
compounds and isolate the porphyrin fraction.

o Objective: To separate compounds based on their differential adsorption to a stationary
phase.

o Apparatus: Glass chromatography column, stationary phase (e.g., silica gel or alumina),
mobile phase (a series of solvents with increasing polarity).

e Procedure:

o Aslurry of the stationary phase (e.g., silica gel 60-120 mesh) in a non-polar solvent is
packed into the column.[7]

o The concentrated extract from the Soxhlet extraction is dissolved in a minimal amount of a
non-polar solvent and loaded onto the top of the column.
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o Alayer of sand is typically added on top of the sample to prevent disturbance of the
stationary phase.

o A series of solvents (mobile phase) with increasing polarity (e.g., starting with hexane and
gradually adding more ethyl acetate or dichloromethane) is passed through the column.

o The different components of the mixture travel down the column at different rates
depending on their polarity. Porphyrins, being colored, can often be visually tracked as
distinct bands.

o Fractions are collected as the solvent elutes from the bottom of the column.

o Each fraction is analyzed (e.g., by UV-vis spectroscopy) to identify those containing
porphyrins. The fractions containing the desired porphyrins are then combined.

To analyze the porphyrin macrocycle itself, it is often necessary to remove the chelated metal
ion (typically vanadium or nickel).

» Objective: To remove the central metal ion from the porphyrin ring.
o Reagents: Methanesulfonic acid or a mixture of sulfuric acid and trifluoroacetic acid.[2][10]
e Procedure:
o The purified metalloporphyrin fraction is dissolved in a suitable solvent (e.g., chloroform).
o The demetalating agent (e.g., methanesulfonic acid) is added to the solution.[10]

o The mixture is stirred at an elevated temperature (e.g., 100-130°C) for a specific period
(e.g., several hours).[2][10]

o The reaction is monitored by UV-vis spectroscopy, looking for a characteristic shift in the
Soret band and the appearance of four Q-bands, which is indicative of a free-base
porphyrin.[10]

o After the reaction is complete, the mixture is neutralized, and the demetalated porphyrins
are extracted into an organic solvent.
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o The organic phase is washed with water to remove any remaining acid and salts, and then
the solvent is evaporated to yield the purified free-base porphyrins.

o UV-Visible Spectroscopy: This is a fundamental technique for the initial identification and
monitoring of porphyrins during extraction and purification. Porphyrins exhibit a strong
absorption band in the near-UV region, known as the Soret band (around 400 nm), and
several weaker bands in the visible region, called Q-bands. The exact wavelengths of these
bands can provide information about the type of porphyrin and the chelated metal.

e Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and
structure of porphyrins.

o Laser Desorption lonization Time-of-Flight (LDI-TOF) MS: This soft ionization technique is
effective for the characterization of petroporphyrins, providing molecular ion peaks with
minimal fragmentation.[10]

o Matrix-Assisted Laser Desorption/lonization (MALDI-TOF) MS: In this technique, the
sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle
ionization of the analyte. It is particularly useful for analyzing complex mixtures of
porphyrins.

o High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This
technique combines the separation power of HPLC with the detection capabilities of MS,
allowing for the analysis of individual porphyrin species within a complex mixture.[4][11]
[12]

Visualizing the Core Concepts

The transformation of chlorophyll a into DPEP involves a series of chemical reactions that
occur over geological time. This workflow illustrates the key steps in this diagenetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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